![molecular formula C9H12Cl3NO B2782722 3-(2,4-Dichlorophenoxy)propan-1-amine hydrochloride CAS No. 1052548-74-9](/img/structure/B2782722.png)
3-(2,4-Dichlorophenoxy)propan-1-amine hydrochloride
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Description
“3-(2,4-Dichlorophenoxy)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H12Cl3NO . It is used in the synthesis and evaluation of compounds exhibiting antiplasmodial activity towards resistant strains of P. falciparum .
Molecular Structure Analysis
The molecular structure of “3-(2,4-Dichlorophenoxy)propan-1-amine hydrochloride” consists of a propan-1-amine group attached to a 2,4-dichlorophenoxy group . The exact 3D structure is not available in the search results.Scientific Research Applications
Synthesis and Characterization
- Research has led to the synthesis of various N3O3 amine phenols through KBH4 reduction of Schiff bases, derived from 1,2,3-triaminopropane and salicylaldehyde derivatives, showcasing the diverse chemical manipulations possible with similar structures (Liu et al., 1993).
- Studies on 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have elucidated their conformational analyses, presenting a deep dive into the molecular structure and behavior of similar compounds (Nitek et al., 2020).
Environmental Applications
- A novel amino-functionalized polymer was synthesized for environmental applications, demonstrating the potential for similar compounds in the extraction and analysis of environmental samples (Bagheri et al., 2008).
- The immobilization of pesticides like 2,4-dichlorophenoxyacetic acid on silica gel surfaces has been explored, highlighting the environmental mitigation potential of related chemical structures (Prado & Airoldi, 2000).
Material Science
- The synthesis of tertiary amines and their application in corrosion inhibition demonstrates the versatility of similar compounds in material protection (Gao et al., 2007).
- Amine-functionalized bridged silsesquioxanes, synthesized from bis[(3-trimethoxysilyl)propyl]amine, offer insights into the creation of materials with unique luminescent properties (Pereira et al., 2018).
properties
IUPAC Name |
3-(2,4-dichlorophenoxy)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO.ClH/c10-7-2-3-9(8(11)6-7)13-5-1-4-12;/h2-3,6H,1,4-5,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOASSJGXPIIVBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenoxy)propan-1-amine hydrochloride |
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